molecular formula C36H70MgO4<br>Mg(C18H35O2)2<br>C36H70MgO4 B146234 Magnesium stearate CAS No. 557-04-0

Magnesium stearate

Cat. No. B146234
CAS RN: 557-04-0
M. Wt: 591.2 g/mol
InChI Key: HQKMJHAJHXVSDF-UHFFFAOYSA-L
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Patent
US04180620

Procedure details

Aqueous solutions of a group of magnesium, calcium and zinc salts were prepared by mixing 0.06 moles of the organic acid with 0.033 moles of either magnesium hydroxide, calcium hydroxide or zinc oxide in 780 g of water, then heating the mixture to the reflux temperature with stirring for three hours followed by cooling to room temperature and filtering. A magnesium stearate solution was prepared by heating excess commercial magnesium stearate in water with stirring for four hours followed by cooling and filtering. The metal content of each solution was estimated by atomic absorption.
[Compound]
Name
organic acid
Quantity
0.06 mol
Type
reactant
Reaction Step One
Quantity
0.033 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
780 g
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH-].[Mg+2:2].[OH-].[OH-].[Ca+2:5].[OH-].[O-2].[Zn+2:8].[C:9]([O-:28])(=[O:27])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[Mg+2].[C:30]([O-:49])(=[O:48])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47]>O>[Mg:2].[Ca:5].[Zn:8].[C:9]([O-:28])(=[O:27])[CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH3:26].[Mg+2:2].[C:30]([O-:49])(=[O:48])[CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH3:47] |f:0.1.2,3.4.5,6.7,8.9.10,15.16.17|

Inputs

Step One
Name
organic acid
Quantity
0.06 mol
Type
reactant
Smiles
Name
Quantity
0.033 mol
Type
reactant
Smiles
[OH-].[Mg+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-2].[Zn+2]
Name
Quantity
780 g
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring for three hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heating the mixture to the reflux temperature
FILTRATION
Type
FILTRATION
Details
filtering
STIRRING
Type
STIRRING
Details
with stirring for four hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
by cooling
FILTRATION
Type
FILTRATION
Details
filtering
CUSTOM
Type
CUSTOM
Details
The metal content of each solution was estimated by atomic absorption

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
[Mg]
Name
Type
product
Smiles
[Ca]
Name
Type
product
Smiles
[Zn]
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCC)(=O)[O-].[Mg+2].C(CCCCCCCCCCCCCCCCC)(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.